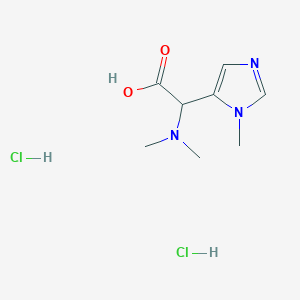
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
説明
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3O2 and its molecular weight is 256.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride, with the CAS number 1498754-42-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- CAS Number : 1498754-42-9
Synthesis
The synthesis of this compound typically involves the reaction of dimethylamine with 1-methyl-1H-imidazole-5-acetic acid. Various methods have been explored to optimize yield and purity, often employing techniques such as crystallization and chromatography for purification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. In vitro assays demonstrated that certain modifications to the compound structure can enhance its efficacy against cancer cells while maintaining low toxicity to non-cancerous cells .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Base Compound | 78–86 | >100 |
| Compound 6 | 64 | 80 |
| Compound 7 | 61 | 75 |
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Studies have reported effective minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of specific functional groups in the structure appears to enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| S. aureus (MRSA) | 8 |
| E. faecalis | 4 |
| E. coli | 16 |
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of various derivatives of imidazole-containing compounds on A549 cells, showing that certain substitutions led to enhanced anticancer activity while minimizing cytotoxicity to normal cells .
- Evaluation of Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related compounds against resistant bacterial strains, demonstrating that specific structural modifications could significantly improve activity against pathogens resistant to conventional antibiotics .
特性
IUPAC Name |
2-(dimethylamino)-2-(3-methylimidazol-4-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-10(2)7(8(12)13)6-4-9-5-11(6)3;;/h4-5,7H,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLRMJZSKJXSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C(=O)O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















